1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
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Overview
Description
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. This compound has been extensively studied in scientific research for its potential applications in various fields. In
Scientific Research Applications
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential applications in various fields such as pharmacology, neurology, and psychiatry. It has been found to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are involved in the regulation of mood, appetite, and sleep. 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has also been studied for its potential use as a tool in drug discrimination studies and as a model compound for the development of new drugs.
Mechanism of Action
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which leads to the activation of downstream signaling pathways. It has been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been found to produce a range of effects on the body and mind, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, relaxation, and heightened sensory perception. However, it can also cause negative effects such as anxiety, paranoia, and hallucinations. 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has also been found to affect body temperature, heart rate, and blood pressure.
Advantages and Limitations for Lab Experiments
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has several advantages as a research tool, including its high potency and selectivity for serotonin receptors, its well-established synthesis method, and its relatively low cost. However, it also has limitations, such as its potential for producing unwanted side effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One potential area of study is the development of new drugs based on the structure and mechanism of action of 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. Another direction is the investigation of the role of 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in the regulation of appetite and weight, as it has been found to affect food intake in animal studies. Additionally, further research is needed to fully understand the long-term effects of 1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate on the brain and body.
Synthesis Methods
1-(phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate can be synthesized through a multi-step process involving the reaction of piperazine with phenylacetic acid and 2,3,4-trimethoxybenzyl chloride. The resulting product is then purified through recrystallization and converted to oxalate salt for better solubility.
properties
IUPAC Name |
oxalic acid;2-phenyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.C2H2O4/c1-26-19-10-9-18(21(27-2)22(19)28-3)16-23-11-13-24(14-12-23)20(25)15-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10H,11-16H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHAHHHWTNOXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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